molecular formula C18H22FN3O3 B605605 5-Amino-7-(Cyclohexylamino)-1-Ethyl-6-Fluor-4-oxo-1,4-Dihydrochinolin-3-carbonsäure

5-Amino-7-(Cyclohexylamino)-1-Ethyl-6-Fluor-4-oxo-1,4-Dihydrochinolin-3-carbonsäure

Katalognummer: B605605
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: MOMCHYGXXYBDCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action
AS1842856 inhibits FoxO1, leading to increased apoptosis in cancer cells. Research indicates that treatment with AS1842856 enhances pro-apoptotic gene expression and reduces colony formation in various cancer cell lines, including glioblastoma multiforme and basal-like breast cancer cells .

Case Studies

  • Glioblastoma Multiforme : In a study involving glioblastoma cell lines, AS1842856 treatment resulted in significant apoptosis and reduced cell proliferation. Specifically, U87MG cells showed resistance to AS1842856, while other lines demonstrated decreased colony formation following treatment .
  • Colon Cancer : The inhibition of FoxO1 by AS1842856 also impacted colon cancer cell lines (HCT116 and SW480), leading to reduced colony formation and increased apoptosis. This suggests a potential role for AS1842856 in the treatment of colon cancer .

Wound Healing

Clinical Applications
AS1842856 has shown promise in promoting wound healing, particularly in diabetic models. It acts by enhancing the healing process through the modulation of cellular pathways involved in tissue repair.

Research Findings
In pharmacodynamics experiments, AS1842856 significantly improved wound healing in diabetic mice models. The compound was found to enhance the healing rate by modulating the activity of FoxO1, which is crucial for cellular responses to stress and inflammation .

Allergic Inflammation

Impact on Asthma
AS1842856 has been studied for its effects on allergic asthmatic inflammation. In animal models, pretreatment with AS1842856 reduced the expression of M2 macrophage-associated genes and cytokines involved in allergic responses, suggesting its potential utility in managing asthma .

Diabetes Management

Role in Glucose Metabolism
The inhibition of FoxO1 by AS1842856 may also play a role in glucose metabolism regulation. Studies indicate that it can improve fasting glycemia levels in diabetic models, thereby contributing to diabetes management strategies .

Summary Table of Applications

Application AreaMechanismKey Findings
Cancer TreatmentInduces apoptosis via FoxO1 inhibitionIncreased pro-apoptotic gene expression; reduced colony formation in cancer cells
Wound HealingEnhances tissue repair processesSignificant improvement in diabetic wound healing rates
Allergic InflammationModulates immune responseReduced M2 macrophage activity and cytokine expression
Diabetes ManagementImproves glucose metabolismEnhanced fasting glycemia levels in diabetic models

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AS1842856 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDas Endprodukt wird durch Reinigungsprozesse wie Umkristallisation gewonnen .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für AS1842856 nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um ihre Stabilität und Wirksamkeit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AS1842856 unterliegt in erster Linie Bindungsinteraktionen und nicht traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es bindet spezifisch an die aktive Form von FoxO1 und hemmt dessen transkriptionelle Aktivität .

Häufige Reagenzien und Bedingungen

Die Verbindung wird oft in Zellkulturversuchen verwendet, bei denen sie in Dimethylsulfoxid (DMSO) gelöst und dem Kulturmedium zugesetzt wird. Die typische verwendete Konzentration liegt im Bereich von 0,1 bis 10 Mikromolar .

Wichtige gebildete Produkte

Da AS1842856 ein Inhibitor ist, bildet es keine wichtigen Produkte durch chemische Reaktionen. Stattdessen bildet es einen Komplex mit FoxO1, was zur Hemmung der FoxO1-vermittelten Transkription führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AS1842856 ist einzigartig in seiner hohen Spezifität und Potenz für die Hemmung von FoxO1. Im Gegensatz zu anderen Verbindungen, die möglicherweise breitere Ziele haben, hemmt AS1842856 selektiv FoxO1, ohne andere Mitglieder der Forkhead-Box-O-Familie wie FoxO3a und FoxO4 zu beeinflussen.

Biologische Aktivität

AS1842856 is a selective inhibitor of the FOXO1 transcription factor, which plays a significant role in various biological processes, including apoptosis, cell differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The following sections detail the biological activity of AS1842856, supported by research findings and case studies.

AS1842856 primarily functions by inhibiting the activity of FOXO1, a member of the Forkhead box O (FOXO) transcription factor family. FOXO1 is involved in regulating genes associated with cell survival, proliferation, and differentiation. By inhibiting FOXO1, AS1842856 disrupts its ability to transactivate pro-apoptotic genes and other targets that promote cell survival.

  • Inhibition of Apoptosis : In glioblastoma and breast cancer cell lines, AS1842856 treatment led to increased expression of pro-apoptotic genes such as FAS and BIM, resulting in enhanced apoptosis and reduced colony formation .
  • Cell Cycle Regulation : In osteosarcoma cell lines, AS1842856 was shown to induce cell cycle arrest at the G2/M phase, indicating its potential to modulate cell proliferation .

Effects on Cancer Cell Lines

Research has demonstrated that AS1842856 exhibits significant anti-cancer properties across various malignancies:

  • Acute Myeloid Leukemia (AML) : AS1842856 effectively induced differentiation in AML cell lines by downregulating oncogenic pathways critical for leukemogenesis. It was found to suppress genes associated with the FOXO family and significantly reduced cell viability at concentrations ranging from 0.023 to 1.542 μM .
  • Adipogenesis Suppression : In studies focusing on adipogenesis, AS1842856 inhibited lipid accumulation in preadipocytes by maintaining FOXO1 in a dephosphorylated state, thereby blocking its activation during adipocyte differentiation . This suggests a potential application in obesity management.

Case Study 1: Glioblastoma Treatment

A study involving GBM cells treated with AS1842856 revealed a marked increase in apoptosis after 48 hours of exposure. The treatment led to a significant upregulation of pro-apoptotic genes and a decrease in cell viability, highlighting the compound's effectiveness against resistant cancer stem cells .

Case Study 2: Acute Myeloid Leukemia Differentiation

In another investigation, AS1842856 was administered to various AML cell lines. The results showed that it induced differentiation while inhibiting proliferation by affecting critical signaling pathways. Microarray analysis post-treatment indicated significant changes in gene expression profiles, with 3361 genes showing differential expression .

Data Summary

The following table summarizes key findings regarding the biological activity of AS1842856:

Cancer Type Effect Mechanism IC50 (μM)
GlioblastomaIncreased apoptosisUpregulation of FAS and BIMNot specified
Acute Myeloid LeukemiaInduced differentiationDownregulation of oncogenic pathways0.023 - 1.542
Breast CancerReduced colony formationIncreased pro-apoptotic gene expressionNot specified
AdipogenesisSuppressed lipid accumulationMaintained FOXO1 in dephosphorylated stateNot specified

Eigenschaften

IUPAC Name

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMCHYGXXYBDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does AS1842856 interact with its target and what are the downstream effects?

A1: AS1842856 acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, AS1842856 inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []

Q2: What evidence exists for the in vivo efficacy of AS1842856 in treating T2DM?

A2: The research demonstrates the efficacy of AS1842856 in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of AS1842856 to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, AS1842856 did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, AS1842856 also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.